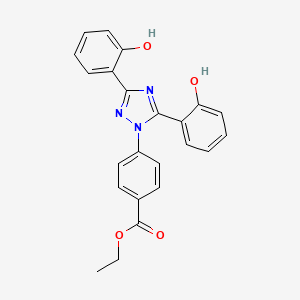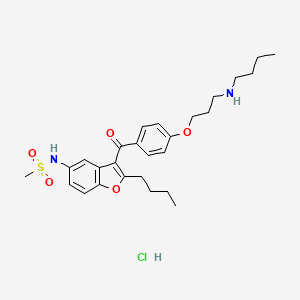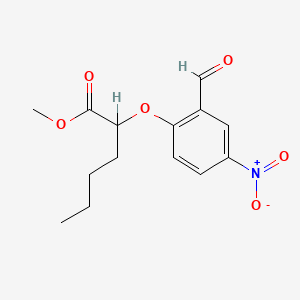![molecular formula C11H23N3O2 B601739 Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide) CAS No. 1596965-85-3](/img/new.no-structure.jpg)
Lidocaine Impurity 2 (2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine Impurity 2, chemically known as 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, is a byproduct found in the synthesis of lidocaine, a widely used local anesthetic. This compound is of significant interest in pharmaceutical research due to its structural similarity to lidocaine and its potential implications in drug purity and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide typically involves the reaction of diethylamine with diethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous monitoring of reaction parameters to ensure consistency and quality. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is utilized in various research fields due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of impurities in lidocaine formulations.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties to understand its impact on the efficacy and safety of lidocaine.
Industry: Employed in the development of analytical methods for quality control in pharmaceutical manufacturing.
作用機序
The mechanism of action of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is not as well-studied as lidocaine. due to its structural similarity, it is hypothesized to interact with sodium channels in a manner similar to lidocaine, potentially affecting nerve signal transmission. This interaction could influence the compound’s pharmacological and toxicological profile.
類似化合物との比較
Lidocaine: The parent compound, widely used as a local anesthetic.
Monoethylglycinexylidide: A primary metabolite of lidocaine with similar pharmacological activity.
2,6-Dimethylaniline: An impurity in lidocaine synthesis with potential toxicological effects.
Uniqueness: 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide is unique due to its specific structural configuration, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other lidocaine impurities. Its presence and concentration in pharmaceutical formulations are critical for ensuring drug safety and efficacy.
This detailed overview provides a comprehensive understanding of 2-[(Diethylcarbamoyl)amino]-N, N-Diethylacetamide, highlighting its significance in various scientific and industrial applications
特性
CAS番号 |
1596965-85-3 |
|---|---|
分子式 |
C11H23N3O2 |
分子量 |
229.32 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-(3,3-Diethyl-ureido)-N,N-diethyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)




